molecular formula C17H9IN2O2 B7747326 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile

Cat. No.: B7747326
M. Wt: 400.17 g/mol
InChI Key: LNGUZHLZSCCHLN-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is an organic compound with a complex structure It features an indene core with a dioxo group, an iodo-substituted aniline moiety, and an acetonitrile group

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9IN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGUZHLZSCCHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)I)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indene core, followed by the introduction of the dioxo group. The iodoaniline moiety is then attached through a nucleophilic substitution reaction. Finally, the acetonitrile group is introduced via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-bromoanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile

Uniqueness

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodoanilino)acetonitrile is unique due to the presence of the iodo group, which can influence its reactivity and interactions with other molecules. The iodo group is larger and more polarizable than other halogens, which can affect the compound’s binding affinity and specificity for certain molecular targets.

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